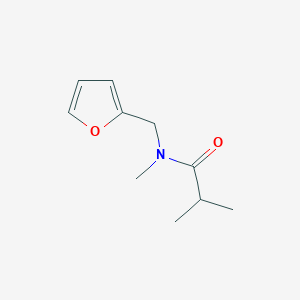
5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide, also known as EMDT, is a synthetic compound that has gained attention in the scientific community due to its potential as a pharmacological tool. EMDT belongs to the class of compounds known as positive allosteric modulators (PAMs), which are known to enhance the activity of certain neurotransmitters in the brain. In
Aplicaciones Científicas De Investigación
5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has been studied extensively for its potential as a pharmacological tool. One of the primary applications of 5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is in the study of the alpha-7 nicotinic acetylcholine receptor (α7nAChR), a protein that is involved in a variety of physiological processes in the brain. 5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has been shown to enhance the activity of α7nAChR, which has been linked to improvements in cognitive function and memory.
Mecanismo De Acción
5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is a positive allosteric modulator (PAM) of the α7nAChR. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter acetylcholine binds. By binding to this allosteric site, 5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide causes a conformational change in the receptor that enhances its activity.
Biochemical and Physiological Effects:
5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to enhancing the activity of the α7nAChR, 5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in a variety of cognitive processes. 5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has also been shown to enhance synaptic plasticity, which is the ability of neurons to change their connections in response to experience.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide in lab experiments is its specificity for the α7nAChR. This allows researchers to study the effects of enhancing the activity of this receptor without affecting other neurotransmitter systems. However, one limitation of using 5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is that it is a relatively new compound, and its long-term effects on the brain are not well understood.
Direcciones Futuras
There are several future directions for research on 5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide. One area of interest is in the development of 5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide-based drugs for the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is in the study of the long-term effects of 5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide on the brain, including its effects on synaptic plasticity and neuronal connectivity. Additionally, there is potential for the development of other PAMs that target other neurotransmitter systems, which could have implications for the treatment of a variety of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide involves several steps, starting with the reaction of 2-aminothiophene with 1-methyl-4-piperidone to form 2-(1-methyl-4-piperidinyl)thiophene. This intermediate is then reacted with ethyl chloroformate and dimethylamine to form 5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide. The overall yield of this process is around 30%, making it a relatively efficient method for producing 5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide.
Propiedades
IUPAC Name |
5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c1-5-13-11(2)10-14(19-13)15(18)17(4)12-6-8-16(3)9-7-12/h10,12H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDUJWAYKOLFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N(C)C2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N,4-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1,5-diphenyl-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7500172.png)

![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 2-benzoylbenzoate](/img/structure/B7500181.png)


![N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)

![N-[(5-bromothiophen-2-yl)methyl]-N-ethylacetamide](/img/structure/B7500230.png)


![2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)

